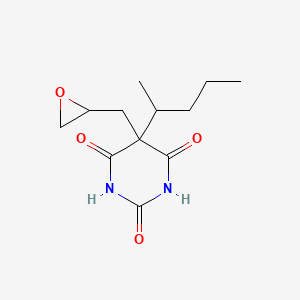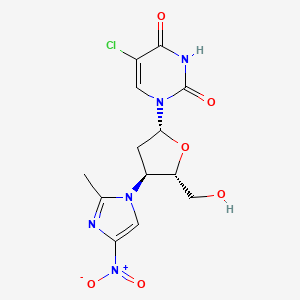
2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline is a compound belonging to the imidazoisoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazoisoquinoline core with a 3-allyloxyphenyl substituent, which contributes to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline can be achieved through various synthetic routes. One common method involves the Cp*RhIII-catalyzed [4+2] annulation of 2-arylimidazoles and α-diazoketoesters. This method allows for precise control over the structural and substituted diversity at the 5- or 6-position by selecting appropriate α-diazoketoester coupling partners. Another approach is the I2–DMSO mediated multicomponent convergent synthesis, which involves the use of aryl methyl ketones and isoquinolin-1-amine. This method efficiently generates multiple C–C, C–N, C–S, and C–I bonds, along with a new imidazole ring and a quaternary carbon center.
Análisis De Reacciones Químicas
2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine (I2) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, the I2–DMSO mediated synthesis can lead to further transformations through coupling or oxidation reactions, demonstrating the utility of this method in synthetic chemistry.
Aplicaciones Científicas De Investigación
2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive compounds. In biology, it has potential applications in the development of new drugs due to its diverse biological activities. In medicine, it is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties. In industry, it is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to the activation or inhibition of various signaling pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-(3-Allyloxyphenyl)imidazo(2,1-a)isoquinoline can be compared with other similar compounds in the imidazoisoquinoline family. Some of these similar compounds include 2-(3-(2-Propen-1-yloxy)phenyl)imidazo(2,1-a)isoquinoline and other derivatives with different substituents on the phenyl ring. The uniqueness of this compound lies in its specific substituent pattern, which contributes to its distinct chemical properties and biological activities.
Propiedades
Número CAS |
61001-16-9 |
|---|---|
Fórmula molecular |
C20H16N2O |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
2-(3-prop-2-enoxyphenyl)imidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C20H16N2O/c1-2-12-23-17-8-5-7-16(13-17)19-14-22-11-10-15-6-3-4-9-18(15)20(22)21-19/h2-11,13-14H,1,12H2 |
Clave InChI |
ZHOVVTLZEFCCSV-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC=CC(=C1)C2=CN3C=CC4=CC=CC=C4C3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















